(5E)-5-[4-(difluoromethoxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one

Lipophilicity Physicochemical property Drug-likeness

(5E)-5-[4-(Difluoromethoxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one (CAS 337933-33-2) belongs to the 5‑arylidene‑2‑thioxothiazolidin‑4‑one (rhodanine) family, a privileged scaffold in medicinal chemistry with reported activities across anticancer, antimicrobial, and enzyme‑inhibition targets. The compound bears a para‑difluoromethoxy (–OCHF₂) substituent on the benzylidene phenyl ring, a group that uniquely combines lipophilicity with conformation‑dependent polarity modulation.

Molecular Formula C11H7F2NO2S2
Molecular Weight 287.3
CAS No. 337933-33-2
Cat. No. B2745003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5E)-5-[4-(difluoromethoxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one
CAS337933-33-2
Molecular FormulaC11H7F2NO2S2
Molecular Weight287.3
Structural Identifiers
SMILESC1=CC(=CC=C1C=C2C(=O)NC(=S)S2)OC(F)F
InChIInChI=1S/C11H7F2NO2S2/c12-10(13)16-7-3-1-6(2-4-7)5-8-9(15)14-11(17)18-8/h1-5,10H,(H,14,15,17)/b8-5+
InChIKeyAYWRWQXDWXANHC-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (5E)-5-[4-(Difluoromethoxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one (CAS 337933-33-2) — A Differentiated 5‑Arylidene Rhodanine for Screening Library Design


(5E)-5-[4-(Difluoromethoxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one (CAS 337933-33-2) belongs to the 5‑arylidene‑2‑thioxothiazolidin‑4‑one (rhodanine) family, a privileged scaffold in medicinal chemistry with reported activities across anticancer, antimicrobial, and enzyme‑inhibition targets . The compound bears a para‑difluoromethoxy (–OCHF₂) substituent on the benzylidene phenyl ring, a group that uniquely combines lipophilicity with conformation‑dependent polarity modulation . With a molecular weight of 287.31 g·mol⁻¹, a calculated logP of 2.62, and a polar surface area (PSA) of 102.76 Ų, this ChemBridge screening compound (Catalog No. 3018225) is positioned within oral drug‑like chemical space and is supplied at ≥95% purity for high‑throughput screening campaigns .

Privileged rhodanine scaffold for SAR exploration and fragment-based screening
Unique –OCHF2 substituent enables conformational polarity probe studies
High-purity screening compound positioned within oral drug-like space for hit triage

Why Generic Rhodanine Substitution Fails: The Critical Role of the 4‑Difluoromethoxy Substituent in (5E)-5-[4-(Difluoromethoxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one


The biological activity of 5‑arylidene‑2‑thioxothiazolidin‑4‑ones is exquisitely sensitive to the electronic and lipophilic character of the arylidene substituent . Simply interchanging in‑class analogs with different para‑substituents (e.g., –H, –OCH₃, –CF₃, –Cl) can invert target selectivity, drastically alter binding affinity, or compromise metabolic stability. The difluoromethoxy group (–OCHF₂) is not a simple methoxy bioisostere; it interconverts between a lipophilic conformation and a polar conformation in response to the molecular environment, acting as an environmental polarity adaptor . This conformational plasticity, combined with its distinct hydrogen‑bond‑acceptor capacity and electron‑withdrawing character (Hammett σₚ ≈ 0.31), creates a structure–activity landscape that cannot be recapitulated by fixed‑polarity substituents. The quantitative evidence below substantiates why this specific compound, and not a generic rhodanine analog, must anchor structure–activity relationship (SAR) exploration and screening library design when the difluoromethoxy pharmacophore is under investigation.

Methoxy (–OCH₃) analogs
Lack the conformational adaptability of –OCHF₂; fixed polarity may not recapitulate environment-dependent binding modes.
Trifluoromethoxy (–OCF₃) analogs
Stronger lipophilicity drives non‑specific hydrophobic binding and may elevate promiscuity risk in screening panels.
Unsubstituted or halogen‑only analogs
Cannot provide the unique dual hydrogen‑bond acceptor / lipophilic character that differentiates –OCHF₂ SAR.

Quantitative Differentiation Evidence: (5E)-5-[4-(Difluoromethoxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one vs. Closest Analogs


Lipophilicity Modulation: logP of the 4‑OCF₂H Derivative vs. 4‑H and 4‑OCH₃ Analogs

The calculated octanol/water partition coefficient (logP) for (5E)-5-[4-(difluoromethoxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one is 2.62 . By comparison, the unsubstituted parent 5‑benzylidene‑2‑thioxothiazolidin‑4‑one exhibits a logP of 2.50, while the 4‑methoxy analog registers a logP of approximately 2.30 (estimated from the 3‑benzyl derivative and molecular property databases) . The difluoromethoxy derivative is 0.12 log units more lipophilic than the parent and approximately 0.3 log units more lipophilic than the methoxy congener, a difference that can translate into measurably altered membrane permeability and plasma protein binding in biological assays .

Lipophilicity shift
Calculated values
logP 2.62 vs parent 2.50, Δ +0.12; vs 4‑OCH₃ ~2.30, Δ +0.32
Modest lipophilicity increase may shift permeability window in screening
Calculated logP; experimental confirmation advised
Lipophilicity Physicochemical property Drug-likeness

Conformational Polarity Adaptability: The Unique Environmental‑Response Profile of –OCHF₂ vs. –OCH₃ and –CF₃

The difluoromethoxy group (–OCHF₂) is distinguished from the methoxy (–OCH₃) and trifluoromethoxy (–OCF₃) groups by its ability to interconvert between a highly lipophilic gauche conformation and a polar anti conformation through rotation around the O–C bond . This conformational gearing allows the group to adapt its polarity to the local dielectric environment: in hydrophobic protein pockets it presents a lipophilic face, while in aqueous or polar sub‑sites it exposes the electronegative fluorine atoms as hydrogen‑bond acceptors. By contrast, –OCH₃ is a weak hydrogen‑bond acceptor with fixed moderate polarity, and –OCF₃ is strongly lipophilic with poor hydrogen‑bond‑acceptor capacity . The target compound is the only member of the 5‑arylidene rhodanine series that incorporates this adaptive pharmacophore, and this property is not achievable with any non‑fluorinated or per‑fluorinated para‑substituent.

Conformational adaptability
Class-level inference
–OCHF₂ switches between lipophilic gauche and polar anti conformers; –OCH₃ and –OCF₃ are static
Enables environment-dependent molecular recognition unlike fixed-polarity substituents
Conformer population depends on dielectric environment
Fluorine chemistry Molecular recognition ADMET optimization

Bacterial Adenylate Kinase Selectivity: Scaffold‑Level Evidence that 5‑Arylidene Rhodanines Discriminate Prokaryotic from Human Kinases

A molecular docking study of six (E)-5-arylidene-2-thioxothiazolidin-4-one derivatives (1a–f), including para‑substituted variants, against adenylate kinases from bacterial (Escherichia coli, Thermotoga maritima), archaeal, and human origins demonstrated that compounds 1c and 1d were the most efficient inhibitors of bacterial and some archaeal adenylate kinases while exhibiting poor binding to human adenylate kinases . Although the specific 4‑OCF₂H compound was not directly tested in this study, the SAR established that para‑substituent electronic character (Hammett σ) is a primary determinant of bacterial‑vs‑human selectivity within this scaffold . The –OCHF₂ substituent, with its intermediate electron‑withdrawing capacity (σₚ ≈ 0.31) and unique conformational profile, occupies a distinct electronic/lipophilic space between the tested substituents (–H, –Cl, –Br, –NO₂, –N(CH₃)₂), making it a structurally justified candidate for probing selectivity windows not explored in the original study.

Bacterial kinase selectivity
Class-level inference
Molecular docking of 5‑arylidene rhodanines shows para‑substituent tunes bacterial vs human adenylate kinase binding
–OCHF₂ (σₚ≈0.31) fills unexplored electronic window for selectivity mapping
Target compound not directly tested; extrapolated from SAR trend
Antibacterial target selectivity Kinase inhibition Molecular docking

Scaffold‑Specific Binding Promiscuity Risk: Experimental Evidence of Polypharmacology in Rhodanines and the Differentiating Role of Substituent Electronics

A systematic profiling study testing 163 rhodanines, hydantoins, thiohydantoins, and thiazolidinediones against multiple biological targets (including kinases, phosphatases, proteases, and GPCRs) confirmed that the rhodanine class exhibits higher promiscuous binding rates than structurally analogous heterocycles . Critically, the degree of promiscuity was found to correlate with the electronic properties of the 5‑arylidene substituent: electron‑withdrawing groups reduced off‑target hit rates, while electron‑donating groups elevated them . The target compound bears the moderately electron‑withdrawing –OCF₂H group (σₚ ≈ 0.31), placing it in a more favorable promiscuity‑risk category than the electron‑donating –OCH₃ analog (σₚ ≈ –0.27) and closer to the –CF₃ analog (σₚ ≈ 0.54), but without the extreme lipophilicity of –OCF₃ that can drive non‑specific hydrophobic binding.

Polypharmacology risk
Class-level inference
Rhodanine panel (163 cpds): electron‑withdrawing groups reduce promiscuous hit rate; –OCHF₂ is intermediate
May balance target engagement against false‑positive screening liability
Panel‑derived trend; compound‑specific validation needed
Polypharmacology risk Target selectivity Rhodanine liabilities

Evidence‑Based Application Scenarios for (5E)-5-[4-(Difluoromethoxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one


SAR Expansion of Bacterial Adenylate Kinase Inhibitor Series

Following the published selectivity data for 5‑arylidene rhodanines against bacterial vs. human adenylate kinases (compounds 1a–f) , this compound serves as the direct SAR follow‑up candidate to probe the electronic space between –H and –Br/–NO₂ substituents. Its –OCF₂H group (σₚ ≈ 0.31) fills an unexplored electronic window and introduces conformational adaptability not present in the original series. Procure this compound when the goal is to systematically map the electronic and conformational determinants of bacterial adenylate kinase selectivity.

Conformational Polarity Probe in Fluorine‑19 NMR Fragment‑Based Screening

The –OCF₂H group contains two chemically equivalent fluorine nuclei suitable for ¹⁹F NMR detection. Its conformational sensitivity enables detection of both the gauche (lipophilic) and anti (polar) states as distinct chemical shifts or T₂ relaxation times . This compound can be used as a ligand‑observed ¹⁹F NMR probe in fragment‑based screening to monitor protein‑induced conformational selection of the –OCF₂H moiety, providing binding‑mode information that static substituents (–OCH₃, –CF₃) cannot deliver. Purchase when ¹⁹F NMR conformational fingerprinting is a desired screening readout.

Polypharmacology‑Risk‑Balanced Screening Library Member for Antibacterial Target Panels

The documented promiscuity of the rhodanine scaffold necessitates careful substituent selection to balance target engagement against false‑positive rates . With an intermediate electron‑withdrawing –OCF₂H substituent, this compound occupies a ‘sweet spot’ predicted to lower promiscuity risk relative to electron‑donating analogs (–OCH₃) while maintaining aqueous solubility superior to per‑fluorinated analogs (–OCF₃). Include this compound in bacterial target‑focused screening libraries when pan‑assay interference (PAINS) mitigation is a procurement criterion, as it provides a deliberate electronic compromise not offered by in‑class alternatives.

Physicochemical Benchmarking Set for logP‑Solubility Optimization in Rhodanine Leads

The measured/calculated logP of 2.62 for this compound , in conjunction with its PSA of 102.76 Ų, positions it near the upper boundary of oral drug‑like chemical space. It can serve as a lipophilic benchmark in a matched molecular‑pair (MMP) panel alongside the parent (logP = 2.50) and the methoxy analog (logP ≈ 2.30) to quantify the incremental lipophilicity contribution of –OCF₂H vs. –OCH₃ and –H in a rhodanine context. Procure when constructing MMP sets to parameterize lipophilicity‑efficiency metrics (LipE, LELP) during lead optimization.

Application
Selection Property
Validation Focus
Bacterial adenylate kinase SAR expansion
Electronic space filling
Selectivity window mapping
¹⁹F NMR conformational fingerprinting
–OCHF₂ conformational reporting
Protein-induced conformational selection
Antibacterial screening library member
Balanced promiscuity risk
PAINS mitigation profiling
logP–solubility MMP benchmarking
Incremental –OCHF₂ lipophilicity
LipE/LELP metric parameterization
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